molecular formula C7H5BrClNO B1339344 2-Bromo-1-(4-chloropyridin-2-YL)ethanone CAS No. 718595-36-9

2-Bromo-1-(4-chloropyridin-2-YL)ethanone

Cat. No.: B1339344
CAS No.: 718595-36-9
M. Wt: 234.48 g/mol
InChI Key: DNWCOKGJSPMPGE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a heterocyclic compound containing both bromine and chlorine atoms attached to a pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(4-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

2-Bromo-1-(4-chloropyridin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound make it a reactive electrophile, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and receptor ligands, where the compound can modulate the activity of specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
  • 2-Bromo-1-(3-chloropyridin-4-yl)ethanone
  • 2-Bromo-1-(4-fluoropyridin-2-yl)ethanone

Uniqueness

2-Bromo-1-(4-chloropyridin-2-yl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

2-bromo-1-(4-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWCOKGJSPMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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